

Application Notes: Fast Red B Salt in Textile Dyeing Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fast red B salt*

Cat. No.: *B1227371*

[Get Quote](#)

Introduction

Fast Red B Salt, also known as Azoic Diazo Component 5 (C.I. 37125), is a stabilized diazonium salt widely used in the textile industry for producing vibrant red, scarlet, and bordeaux shades on cellulosic fibers such as cotton, linen, and viscose.[1][2][3] It is a key component in azoic dyeing, an in-situ coloration process where an insoluble azo dye is synthesized directly within the fiber matrix.[4][5][6] This method is valued for yielding shades with good wash fastness and brightness.[7][8]

The process involves a two-stage reaction. First, the textile substrate is impregnated with an alkaline solution of a coupling component, typically a Naphthol derivative like Naphthol AS.[8][9] This step is known as naphtholation. The second stage, development, involves treating the naphtholated fabric with a solution of **Fast Red B Salt**.[2] The diazonium salt reacts (couples) with the Naphthol absorbed by the fiber to form a large, insoluble azo pigment molecule, which becomes physically trapped within the fiber structure.[2][10] Because Fast Red B is supplied as a stabilized, water-soluble salt, it offers a more convenient and straightforward application compared to azoic bases, which require a separate, temperature-sensitive diazotization step by the user.[2][11]

These notes provide detailed protocols for researchers and scientists on the preparation of cotton substrates and the application of **Fast Red B Salt** in a laboratory setting.

Data Presentation

Quantitative data for the application of **Fast Red B Salt** is summarized in the following tables.

Table 1: Chemical and Physical Properties

Compound	C.I. Name	C.I. Number	CAS Number	Molecular Formula	Appearance
Fast Red B Salt	Azoic Diazo Component 5	37125	49735-71-9	C ₁₇ H ₁₃ N ₃ O ₉ S ₂	Yellow to Orange Powder

| Naphthol AS | Azoic Coupling Component 2 | 37505 | 92-77-3 | C₁₇H₁₃NO₂ | Off-white to beige powder |

Source:[12][13][14][15]

Table 2: Typical Process Parameters for Azoic Dyeing on Cotton

Process Stage	Parameter	Value	Purpose
Naphtholation	Temperature	Room Temperature (~25°C) to 40°C	To facilitate the absorption of Naphthol into the fiber.[9][16]
	Time	20 - 30 minutes	Allows for sufficient penetration and uptake of the Naphthol.[16]
	pH	> 11 (Alkaline)	To solubilize the Naphthol into its sodium salt (naphtholate).[8][9]
	Common Salt (NaCl)	10 - 20 g/L	Acts as an electrolyte to increase the substantivity (affinity) of the Naphthol for the cotton fiber.[9][17]
Development	Temperature	Cold (< 20°C)	To ensure the stability of the diazonium salt solution.
	Time	20 - 30 minutes	To allow for the complete coupling reaction between the diazonium salt and the Naphthol.[11]
	pH	6.5	Optimal pH for the coupling reaction to achieve a brilliant shade.[2]
Soaping	Temperature	90°C - Boiling	To remove unfixed surface pigment and crystallize the dye

Process Stage	Parameter	Value	Purpose
			within the fiber, improving fastness. [2] [18]

|| Time | 15 - 20 minutes | Ensures thorough cleaning and stabilization of the final shade. |

Table 3: Example Fastness Properties of Fast Red B (Base) Coupled with Naphthol AS

Fastness Property	Rating (Scale 1-5)
Light (Deep Shade)	5
Oxygen Bleaching	1
Chlorine Bleaching	4-5

| Ironing | 5 |

Note: This data is for the corresponding Fast Red B Base, which forms the identical final pigment as the Salt. The rating scale is typically 1 (Poor) to 5 (Excellent). Source:[\[14\]](#)

Experimental Protocols

Protocol 1: Preparation of Cotton Substrate (Scouring and Bleaching)

Objective: To remove natural impurities (waxes, oils, pectins) and any sizing agents from the cotton fabric to ensure uniform absorbency and level dyeing.[\[19\]](#)

Materials:

- Raw cotton fabric
- Caustic Soda (NaOH)
- Anionic Surfactant (Wetting Agent)
- Chelating Agent

- Hydrogen Peroxide (H_2O_2 , 35% or 50%)
- Peroxide Stabilizer (e.g., sodium silicate)
- Acetic Acid (CH_3COOH)
- Laboratory dyeing apparatus (e.g., beaker dyeing machine, jigger)

Procedure:

- Scouring:
 - Prepare a scouring bath with a liquor-to-goods ratio (M:L) of 1:20.
 - Add the following chemicals (owg - on weight of goods):
 - Caustic Soda: 2-3%
 - Anionic Surfactant: 1%
 - Chelating Agent: 0.5%
 - Introduce the cotton fabric into the bath.
 - Raise the temperature to 95-100°C and maintain for 60 minutes.
 - Drain the bath, then rinse the fabric thoroughly with hot water followed by cold water until the fabric is neutral.[19]
- Bleaching:
 - Prepare a fresh bleaching bath (M:L 1:20).
 - Add the following chemicals (owg):
 - Hydrogen Peroxide (35%): 2-3%
 - Peroxide Stabilizer: 1%

- Caustic Soda: 1% (to maintain alkaline pH ~10.5-11)
 - Introduce the scoured fabric.
 - Raise the temperature to 90-95°C and hold for 45-60 minutes.
 - Drain the bath and rinse thoroughly with hot water.
 - Neutralize the fabric by rinsing with a dilute solution of acetic acid (0.5 g/L), followed by a final cold water rinse.
- Drying: Dry the prepared fabric at ambient temperature or in an oven before proceeding to dyeing.

Protocol 2: Azoic Dyeing with Naphthol AS and **Fast Red B Salt**

Objective: To produce a red shade on prepared cotton fabric via a two-stage azoic dyeing process.

Part A: Naphtholation (Impregnation)

Materials:

- Prepared cotton fabric (from Protocol 1)
- Naphthol AS (C.I. Azoic Coupling Component 2)
- Caustic Soda (NaOH)
- Turkey Red Oil (optional, as a dispersing/wetting agent)
- Common Salt (NaCl)

Procedure:

- Prepare Naphthol Stock Solution:
 - Make a smooth paste of the required amount of Naphthol AS (e.g., 3% owg) with an equal amount of Turkey Red Oil or water.[\[20\]](#)

- Add Caustic Soda solution (e.g., 6 g/L of the final bath volume) and a small amount of hot water, stirring until the Naphthol is completely dissolved and the solution is clear.[16][20] Naphthols are insoluble in water but dissolve in alkali to form the sodium naphtholate.[16]
- Set up the Naphtholation Bath:
 - Fill the dyeing vessel with the required volume of water for an M:L ratio of 1:30.[16]
 - Add the dissolved Naphthol stock solution to the bath.
 - Add Common Salt (e.g., 15 g/L).[16] The salt increases the affinity of the naphtholate for the cotton.[9]
 - Adjust the temperature to 40°C.[9]
- Impregnate the Fabric:
 - Introduce the dry, prepared cotton fabric into the naphtholation bath.
 - Agitate for 20-30 minutes to ensure even uptake.[16]
- Remove Excess Naphthol:
 - After impregnation, remove the fabric and squeeze it evenly to remove excess liquor. A padding mangle is ideal for uniform squeezing. This step is critical to prevent the bleeding of Naphthol into the developing bath, which can cause poor rubbing fastness.[11]

Part B: Development (Coupling)

Materials:

- Naphtholated cotton fabric (from Part A)
- **Fast Red B Salt** (C.I. Azoic Diazo Component 5)
- Acetic Acid or Sodium Bicarbonate
- Ice

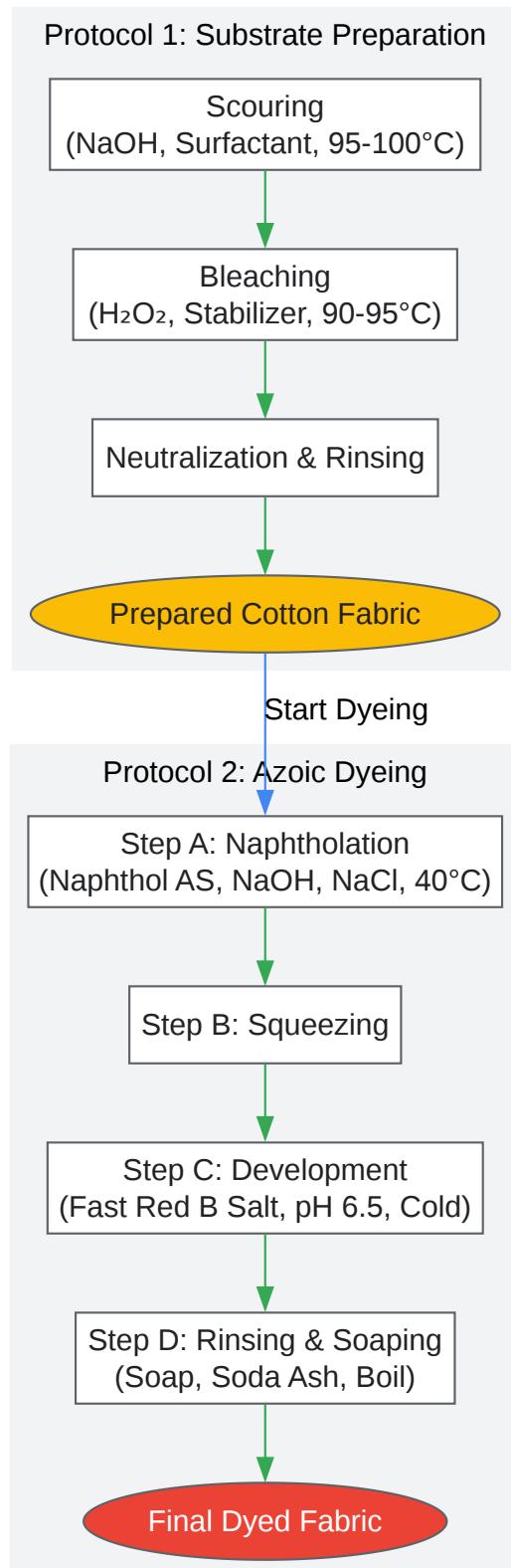
Procedure:

- Prepare the Development Bath:
 - Prepare a fresh bath (M:L 1:30) with cold water. Add ice if necessary to maintain a low temperature.
 - Dissolve the required amount of **Fast Red B Salt** (e.g., 3-4% owg) completely in the cold water. Ensure no insoluble particles remain to avoid specky dyeing.[\[2\]](#)
 - Adjust the pH of the bath to 6.5 using dilute acetic acid or sodium bicarbonate.[\[2\]](#) For Fast Red B, sodium bicarbonate may be preferred over acetic acid.[\[2\]](#)
- Develop the Color:
 - Immediately introduce the squeezed, naphtholated fabric into the cold development bath.
 - Agitate continuously. The red color will develop rapidly as the diazonium salt couples with the Naphthol inside the fiber.[\[16\]](#)
 - Continue the treatment for 20-30 minutes to ensure complete reaction.[\[11\]](#)

Part C: After-treatment (Washing and Soaping)

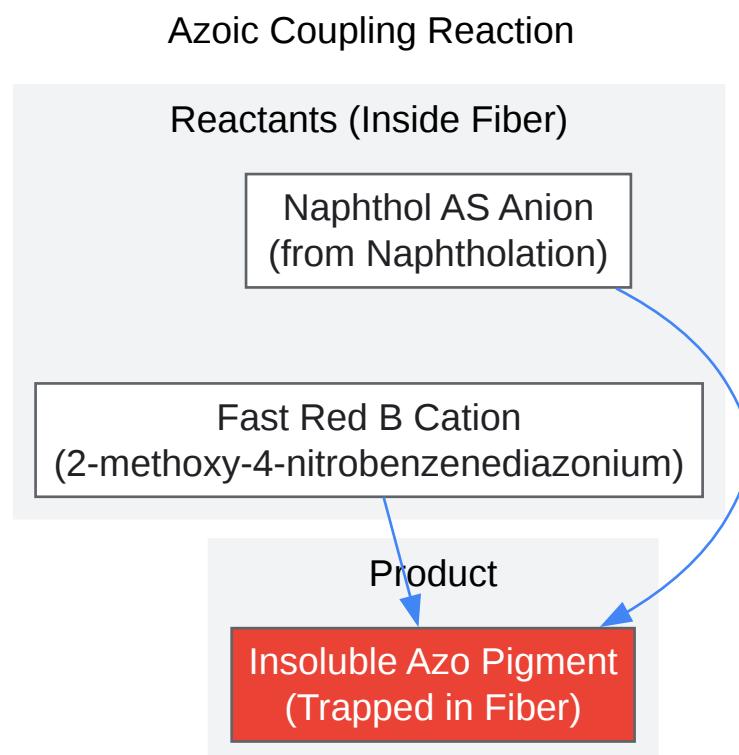
Objective: To remove any unreacted chemicals and loosely adhered surface pigment to maximize wash and rubbing fastness.[\[2\]](#)

Materials:


- Dyed fabric (from Part B)
- Non-ionic soap
- Soda Ash (Na_2CO_3)

Procedure:

- Cold Rinse: Rinse the dyed fabric thoroughly in cold water to remove residual developing solution.
- Soaping:
 - Prepare a soaping bath (M:L 1:30) containing:
 - Non-ionic Soap: 3 g/L[2]
 - Soda Ash: 2 g/L[2]
 - Heat the bath to a boil (95-100°C) and treat the fabric for 15-20 minutes.
- Final Rinses: Rinse the fabric first with hot water and then with cold water until the water runs clear.
- Drying: Squeeze the fabric and dry it.


Visualizations

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the azoic dyeing of cotton with **Fast Red B Salt**.

Azoic Coupling Reaction Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naphthol AS|Azoic Coupling Component|CAS 92-77-3 [benchchem.com]
- 2. Fast Red B Salt | [vipulorganics.com]
- 3. ijsrp.org [ijsrp.org]
- 4. csitc.org [csitc.org]
- 5. textilestudycenter.com [textilestudycenter.com]
- 6. denimstudent.com [denimstudent.com]

- 7. Page loading... [guidechem.com]
- 8. Dyeing and Processing: Naphthols and Bases [dyeingworld1.blogspot.com]
- 9. Dyeing of Cotton With Azoic Dye [textilepad.com]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. Textile Knowledge [textileengg.blogspot.com]
- 12. Naphthol AS - Wikipedia [en.wikipedia.org]
- 13. stainsfile.com [stainsfile.com]
- 14. Fast Red B Base [buydye.com]
- 15. jagson.com [jagson.com]
- 16. textilelearner.net [textilelearner.net]
- 17. textilelearner.net [textilelearner.net]
- 18. scribd.com [scribd.com]
- 19. cottonworks.com [cottonworks.com]
- 20. textiletrainer.com [textiletrainer.com]
- To cite this document: BenchChem. [Application Notes: Fast Red B Salt in Textile Dyeing Processes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1227371#fast-red-b-salt-in-textile-dyeing-processes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com